

CGI-1746: A Technical Overview of its Effects on Myeloid Cell Function

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Compound of Interest

Compound Name: CGI-1746

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Introduction

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (Btk). [1][2] Btk is a non-receptor tyrosine kinase belonging to the Tec family of kinases, which plays a critical role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[3][4] While the role of Btk in B cell development and function is well-established, its function in myeloid cells—such as macrophages, monocytes, and neutrophils—is an area of growing interest, particularly in the context of inflammatory and autoimmune diseases.[3][5][6] This document provides a detailed technical guide on the effects of **CGI-1746** on myeloid cell function, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

CGI-1746 exhibits a novel binding mode that stabilizes an inactive, nonphosphorylated conformation of Btk.[5][7][8][9] This mechanism inhibits both the auto- and transphosphorylation steps required for Btk activation.[5][7][9][10] The inhibitor has shown exquisite selectivity for Btk, with approximately 1,000-fold greater selectivity over other kinases like Tec and Src family kinases.[9][10] This high selectivity allows for the precise interrogation of Btk's role in cellular processes, free from confounding off-target effects.[11]

Quantitative Data Summary

The inhibitory activity of **CGI-1746** has been quantified across various assays and cell types. The following tables summarize the key potency and efficacy data.

Table 1: In Vitro Inhibitory Activity of CGI-1746

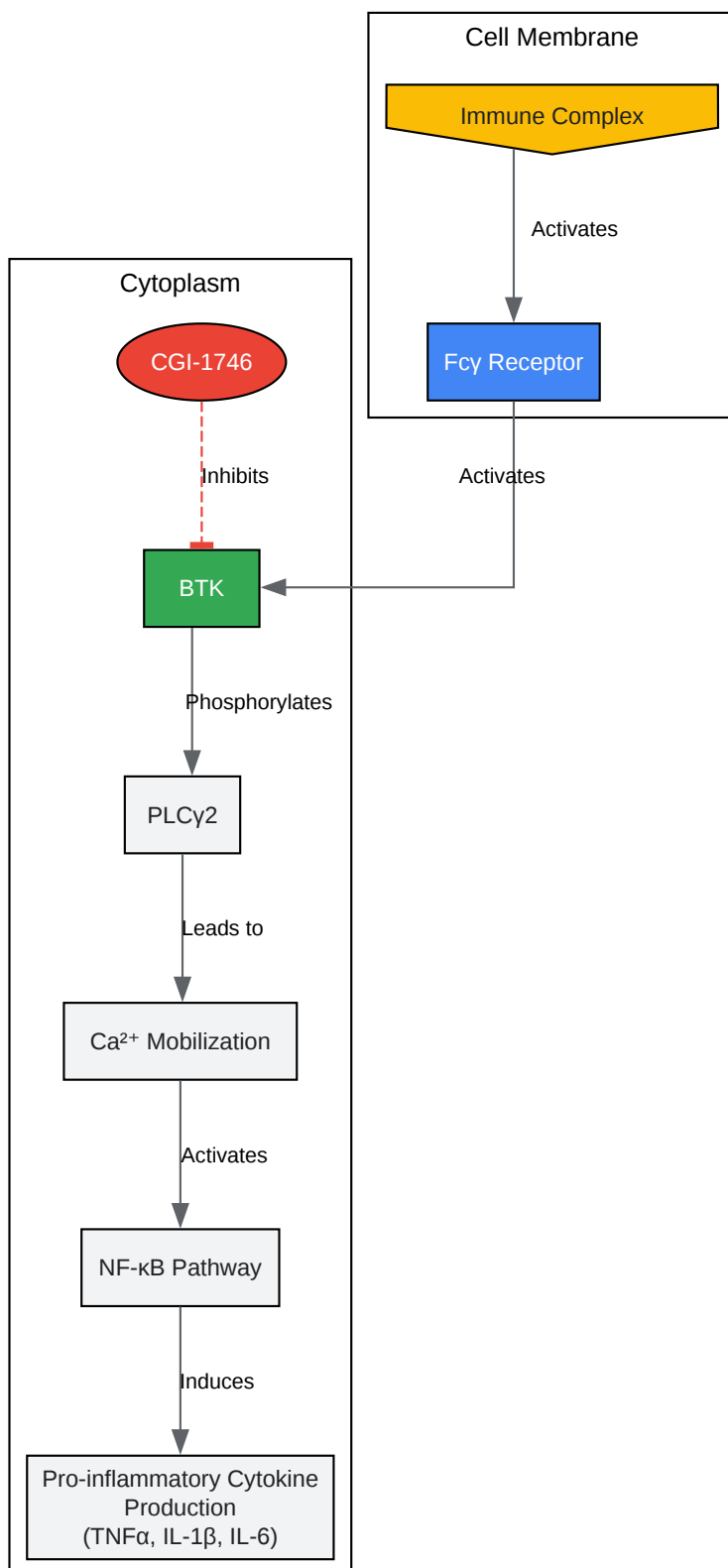
Target/Process	System/Cell Type	Parameter	Value	Reference
Bruton's tyrosine kinase (Btk)	Enzyme Assay	IC ₅₀	1.9 nM	[1][2][9][10]
Bruton's tyrosine kinase (Btk)	ATP-free competition binding assay	K _d	1.5 nM	[9][10]
FcγRIII-induced TNFα production	Macrophages	IC ₅₀	25 nM	[10]
FcγR-induced IL-1β production	Cell Model	IC ₅₀	36 nM	[1][2]
FcγR-induced TNFα production	Cell Model	IC ₅₀	47 nM	[1][2]
FcγR-induced IL-6 production	Cell Model	IC ₅₀	353 nM	[1][2]
Anti-IgM-induced proliferation	Human B cells	IC ₅₀	42 nM	[9][10]
Anti-IgM-induced proliferation	Murine B cells	IC ₅₀	134 nM	[9][10]
Proliferation of CD27+IgG+ B cells	Human tonsil B cells	IC ₅₀	112 nM (average)	[9][10]

Effects on Myeloid Cell Function

CGI-1746 modulates several key functions of myeloid cells, primarily by inhibiting Btk-dependent signaling downstream of Fc gamma receptors (FcγR).

Inhibition of Cytokine Production in Macrophages and Monocytes

In macrophages, Btk is a critical component of the signaling cascade initiated by the activation of Fcγ receptors.[5][8] **CGI-1746** has been demonstrated to abolish FcγRIII-induced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in these cells.[5][7][8][9][10] Similarly, in human monocytes stimulated with immune complexes, **CGI-1746** potently inhibits the production of TNFα and IL-1β, and to a lesser extent, IL-6.[9][10] This reduction in cytokine release is a direct consequence of Btk inhibition, which disrupts the downstream signaling necessary for their synthesis and secretion.[12]



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Caption: FcγR signaling pathway in myeloid cells and the inhibitory action of **CGI-1746**.

Regulation of Chemokine Production and Cell Recruitment

Btk signaling is also implicated in the production of chemokines that are crucial for the recruitment of inflammatory cells. **CGI-1746** has been reported to reduce the levels of CCL2 (also known as MCP-1) from macrophages.^[12] By inhibiting Btk, **CGI-1746** interferes with downstream pathways, including NF- κ B and Akt signaling, which are essential for chemokine secretion.^{[6][12]} This reduction in chemokine production contributes to the compound's anti-inflammatory effects by limiting the recruitment of neutrophils and monocytes to sites of inflammation.^{[6][12]}

Effects on Neutrophils

While much of the research has focused on macrophages and monocytes, Btk is also expressed in neutrophils and is involved in their function.^{[3][6]} Inhibition of Btk by compounds like ibrutinib has been shown to impair neutrophil functions such as reactive oxygen species (ROS) production, chemotaxis, and phagocytosis.^{[13][14]} Although studies specifically detailing **CGI-1746**'s effects on all neutrophil functions are less common, recent work has shown that **CGI-1746**, along with other Btk inhibitors, can increase NLRP3 inflammasome-dependent IL-1 β release in primary neutrophils, suggesting a complex, cell-context-dependent role for Btk in these cells.^[15]

Experimental Protocols

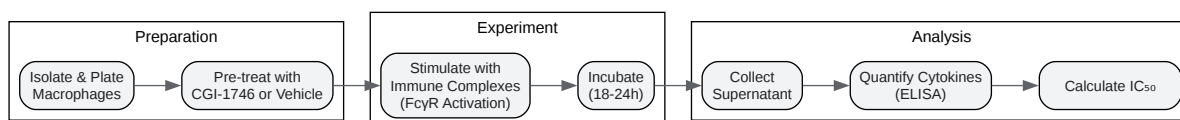
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of **CGI-1746** on myeloid cells.

Protocol 1: Macrophage Cytokine Production Assay

Objective: To quantify the inhibitory effect of **CGI-1746** on Fc γ R-induced cytokine production in macrophages.

- Cell Preparation:
 - Isolate primary murine bone marrow-derived macrophages (BMDMs) or use a human monocyte cell line like THP-1, differentiated into macrophages.

- Plate the macrophages in 96-well plates and allow them to adhere.
- Stimulation:
 - Pre-incubate the macrophages with varying concentrations of **CGI-1746** or vehicle control (e.g., DMSO) for 1 hour.
 - Coat separate plates with immune complexes (e.g., aggregated human IgG) to stimulate FcγRIII.
 - Transfer the pre-treated macrophages to the immune complex-coated plates.
- Incubation and Sample Collection:
 - Incubate the cells for a specified period (e.g., 18-24 hours) at 37°C.
 - Collect the cell culture supernatants for cytokine analysis.
- Cytokine Quantification:
 - Measure the concentrations of TNFα, IL-1β, and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
- Data Analysis:
 - Calculate the percentage of inhibition for each **CGI-1746** concentration relative to the vehicle control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.



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